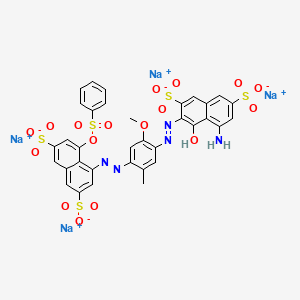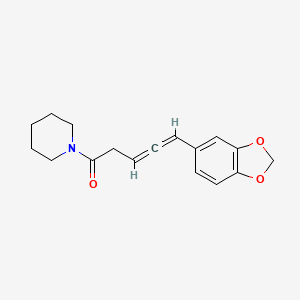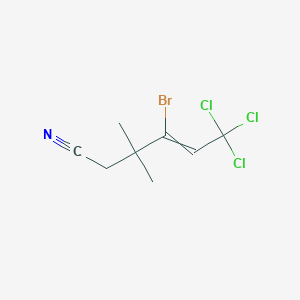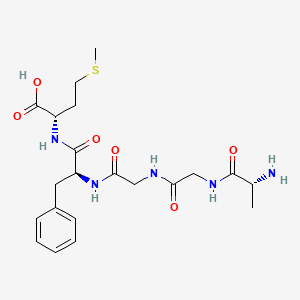![molecular formula C10H18S B14467614 3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene CAS No. 72087-74-2](/img/structure/B14467614.png)
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is an organic compound characterized by the presence of a sulfanyl group attached to a hepta-1,5-diene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene typically involves the reaction of hepta-1,5-diene with a suitable sulfanylating agent, such as propan-2-yl thiol. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reaction conditions include the use of a base, such as sodium hydride, and an inert solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hepta-1,5-diene backbone can be reduced to form saturated derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium alkoxides or amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Hepta-1,5-diene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3-Methylhepta-1,5-diene: Similar structure but with a methyl group instead of a sulfanyl group.
3-[(Propan-2-yl)oxy]hepta-1,5-diene: Contains an oxy group instead of a sulfanyl group.
Uniqueness
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
72087-74-2 |
|---|---|
分子式 |
C10H18S |
分子量 |
170.32 g/mol |
IUPAC 名称 |
3-propan-2-ylsulfanylhepta-1,5-diene |
InChI |
InChI=1S/C10H18S/c1-5-7-8-10(6-2)11-9(3)4/h5-7,9-10H,2,8H2,1,3-4H3 |
InChI 键 |
XZFHDKWSUSTNER-UHFFFAOYSA-N |
规范 SMILES |
CC=CCC(C=C)SC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
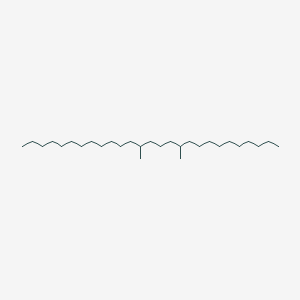
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
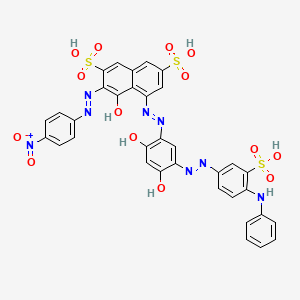
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
